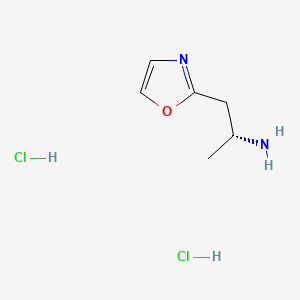

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride

Description

(2R)-1-(1,3-Oxazol-2-yl)propan-2-amine dihydrochloride is a chiral amine derivative featuring a 1,3-oxazole heterocycle. The compound has the molecular formula C₆H₁₂Cl₂N₂O and a molecular weight of 199.08 g/mol . Its structure includes a propan-2-amine backbone linked to a 1,3-oxazol-2-yl group, with two hydrochloric acid molecules forming the dihydrochloride salt. This compound is frequently utilized as a building block in medicinal chemistry due to the oxazole ring’s role in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula |

C6H12Cl2N2O |

|---|---|

Molecular Weight |

199.08 g/mol |

IUPAC Name |

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine;dihydrochloride |

InChI |

InChI=1S/C6H10N2O.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m1../s1 |

InChI Key |

CNVVUURHULRHMA-ZJIMSODOSA-N |

Isomeric SMILES |

C[C@H](CC1=NC=CO1)N.Cl.Cl |

Canonical SMILES |

CC(CC1=NC=CO1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Epoxide Ring Opening and Oxazole Formation

One common approach involves the use of chiral epoxides as starting materials, which are then converted into the oxazole ring-containing amine.

Step 1: Preparation of Chiral Epoxide

Chiral epoxides such as glycidol derivatives are synthesized or obtained commercially with defined stereochemistry (R-configuration). These epoxides serve as the scaffold for further transformations.Step 2: Nucleophilic Ring Opening

The epoxide is subjected to nucleophilic attack by an amine nucleophile under mild conditions (e.g., room temperature in dichloromethane), leading to the formation of β-amino alcohol intermediates. The reaction is highly diastereoselective, favoring the (2R) configuration in the product due to the chiral epoxide precursor.Step 3: Cyclodehydration to Form Oxazole

The β-amino alcohol intermediate undergoes cyclodehydration using reagents such as phosphorus oxychloride (POCl3), polyphosphoric acid, or other dehydrating agents to form the 1,3-oxazole ring. This step is typically performed under reflux conditions or elevated temperatures with controlled acidic conditions.Step 4: Conversion to Dihydrochloride Salt

The free base amine is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound's stability and facilitating purification.

This method benefits from the availability of chiral epoxides and allows for stereochemical control in the final product.

Synthesis via Hydrazide Intermediates and Cyclization

Another approach involves the use of hydrazide intermediates derived from ester precursors:

Step 1: Ester to Hydrazide Conversion

Starting from an ester of the corresponding propionic acid derivative, hydrazine hydrate in ethanol is used to convert the ester function to hydrazide under heating.Step 2: Cyclization to Oxazole

The hydrazide intermediate is then condensed with reagents such as trimethyl orthoformate, trimethyl orthoacetate, or cyanogen bromide to induce cyclization, forming the oxazole ring.Step 3: Introduction of the Amine Group

Subsequent functional group transformations introduce the propan-2-amine moiety, often through reductive amination or nucleophilic substitution.Step 4: Salt Formation

The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is advantageous for synthesizing oxazole derivatives with various substitutions and allows structural diversification.

Direct Coupling Using Chiral Glycidyl Nosylates

A more recent method involves cesium fluoride-promoted coupling reactions between phenols and chiral glycidyl nosylates:

Step 1: Formation of Ether Intermediate

Cesium fluoride promotes the coupling of 4-(trifluoromethoxy)phenol with chiral glycidyl nosylates, yielding ether intermediates with defined stereochemistry.Step 2: Cyclization to Oxazole

These intermediates are then converted into oxazole derivatives by reaction with suitable nitrogen nucleophiles or under basic conditions (e.g., sodium hydride in DMF at 0 °C).Step 3: Final Functionalization

The amine functionality is introduced or revealed through further synthetic steps, followed by salt formation.

This method allows access to enantiomerically pure oxazole derivatives and has been demonstrated to give high yields (85-90%) in related systems.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chiral Epoxide Opening + Cyclodehydration | Epoxide ring opening by amine, cyclodehydration to oxazole, salt formation | High stereoselectivity, commercially available chiral epoxides | Requires careful control of reaction conditions |

| Hydrazide Intermediate Cyclization | Ester to hydrazide, cyclization with orthoformates, amine introduction, salt formation | Allows structural diversity, versatile | Multi-step, sometimes moderate yields |

| Cesium Fluoride-Promoted Coupling | Coupling of phenol with chiral glycidyl nosylates, cyclization, functionalization | High yield, enantiomeric purity | Requires specialized reagents, sensitive conditions |

Research Findings and Yields

The cyclization of hydrazides with trimethyl orthoformate typically yields oxazole derivatives in moderate to good yields (~60-80%) depending on substituents and reaction conditions.

Cesium fluoride-promoted coupling reactions have demonstrated yields as high as 85-90% for oxazole formation from chiral glycidyl nosylates.

Nucleophilic ring opening of chiral epoxides by amines proceeds with high diastereoselectivity, producing major products in yields around 50-70%, with minor by-products that can be separated by chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-modified compounds.

Scientific Research Applications

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical distinctions between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Core | Substituents/Modifications | Amine Position | Salt Form |

|---|---|---|---|---|---|---|

| (2R)-1-(1,3-Oxazol-2-yl)propan-2-amine dihydrochloride (Main Compound) | C₆H₁₂Cl₂N₂O | 199.08 | 1,3-Oxazole | None | Propan-2-amine | Dihydrochloride |

| 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | C₈H₁₆ClN₃O | 205.69 | 1,2,4-Oxadiazole | Propyl group at position 5 | Propan-2-amine | Hydrochloride |

| 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride | C₁₀H₁₄Cl₂N₂O | 249.14 | Benzoxazole (fused) | Benzene ring fused to oxazole | Propan-1-amine | Dihydrochloride |

| (2R)-1-(Azepan-1-yl)propan-2-amine dihydrochloride | C₉H₂₁Cl₂N₂ | 228.18 | Azepane (7-membered) | Azepane ring replaces oxazole | Propan-2-amine | Dihydrochloride |

Detailed Analysis

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

- Structural Differences : The 1,2,4-oxadiazole ring replaces the 1,3-oxazole, altering electronic properties and hydrogen-bonding capacity. The propyl group at position 5 introduces hydrophobicity .

- Implications: Oxadiazoles are known for metabolic stability but may exhibit reduced solubility compared to oxazoles. The mono-hydrochloride salt form suggests lower aqueous solubility than the dihydrochloride main compound.

2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride

- Structural Differences : The benzoxazole core adds a fused benzene ring, increasing molecular rigidity and aromatic surface area. The amine is positioned at propan-1-amine, altering steric interactions .

- The dihydrochloride salt mitigates solubility limitations.

(2R)-1-(Azepan-1-yl)propan-2-amine dihydrochloride

- Structural Differences : A seven-membered azepane ring replaces the oxazole, introducing conformational flexibility and basic nitrogen atoms .

- Implications : Azepanes often enhance membrane permeability due to their flexible ring structure. However, the absence of an aromatic heterocycle may reduce target-binding specificity.

Biological Activity

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure : The compound belongs to the class of oxazole derivatives characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its molecular formula is , with a molecular weight of 126.16 g/mol.

CAS Number : 2694056-74-9.

Synthesis Methods

The synthesis of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride typically involves the condensation of oxazole derivatives with suitable amines. Common methods include:

- Condensation Reaction : Reaction of oxazole with an amine under controlled temperature and pH.

- Catalytic Methods : Utilizing specific catalysts to enhance yield and purity during synthesis.

The biological activity of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological effects.

Anticancer Potential

Recent studies highlight the potential anticancer properties of oxazole derivatives, including (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5g | A2780 (Ovarian Cancer) | 4.47 | Inhibits tubulin polymerization |

| 5c | MCF-7 (Breast Cancer) | 52.8 | Induces G2/M phase arrest |

In a study evaluating various compounds for cytotoxicity against human cancer cell lines, several derivatives demonstrated significant antiproliferative activity, indicating that modifications in the oxazole structure can enhance biological efficacy .

Neuropharmacological Effects

Other research has explored the neuropharmacological effects of oxazole derivatives. For instance, compounds similar to (2R)-1-(1,3-oxazol-2-yl)propan-2-amine have been evaluated for their anticonvulsant properties using in vivo models, showing promising results in seizure reduction .

Case Studies

-

Antitumor Activity Study :

- A series of oxazoles were synthesized and tested against multiple cancer cell lines.

- Results indicated that specific structural modifications led to enhanced cytotoxicity and cell cycle arrest at the G2/M phase.

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to elucidate the binding interactions between (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride and target proteins involved in cancer progression.

- These studies suggest that the compound may effectively inhibit key enzymes involved in tumor growth .

Q & A

Q. What are the most reliable synthetic routes for (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R)-configuration. A common approach is the coupling of (R)-propan-2-amine with 1,3-oxazole derivatives under mild acidic conditions, followed by dihydrochloride salt formation. Key steps include:

- Chiral Pool Strategy : Use (R)-propan-2-amine as a chiral starting material to preserve stereochemistry .

- Oxazole Functionalization : React with 2-chloro-1,3-oxazole derivatives in a nucleophilic substitution reaction (SN2 mechanism) to form the oxazolylpropan-2-amine backbone .

- Yield Optimization : Monitor reaction pH (6.5–7.5) to avoid racemization. Use anhydrous solvents (e.g., THF or DCM) and low temperatures (0–5°C) to suppress side reactions .

Q. What analytical techniques are critical for characterizing (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride?

Methodological Answer: A multi-technique approach ensures structural and chiral fidelity:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm oxazole ring integration (e.g., δ 7.8–8.2 ppm for oxazole protons) and amine proton environments .

- HPLC with Chiral Columns : Verify enantiomeric purity using cellulose-based chiral stationary phases (e.g., Chiralpak IC) and isocratic elution with hexane:ethanol (90:10) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak at m/z 199.08 (C₆H₁₂Cl₂N₂O) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. TGA analysis shows decomposition onset at ~150°C .

- Light Sensitivity : Protect from UV light; accelerated aging tests indicate <5% degradation after 6 months in amber glass vials .

- pH Stability : Aqueous solutions (pH 4–6) are stable for >30 days; avoid alkaline conditions (pH >8) to prevent oxazole ring hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during scale-up synthesis?

Methodological Answer: Advanced strategies include:

- Chiral Chromatography : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) for gram-scale purification .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to separate (2R)-enantiomers from racemic mixtures .

- Crystallization Control : Induce selective crystallization using chiral counterions (e.g., L-tartaric acid) to enhance enantiomeric excess (ee >99%) .

Q. What experimental designs are recommended for pharmacological testing of this compound?

Methodological Answer: Adopt a tiered approach:

- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC₅₀ calculations) .

- ADME Profiling : Use Caco-2 cell monolayers for permeability studies and hepatic microsomes for metabolic stability (t₁/₂ determination) .

- In Vivo Models : Employ randomized block designs with rodents to assess dose-response relationships and neurobehavioral effects (e.g., forced swim test for antidepressant activity) .

Q. How can environmental impact assessments be conducted for this compound?

Methodological Answer: Follow ISO 14044 guidelines:

- Fate Analysis : Use HPLC-MS/MS to quantify biodegradation products in simulated wastewater (OECD 301D test) .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (72-h EC₅₀) .

- Bioaccumulation : Measure logP (experimental value: 1.2) to predict low bioaccumulation potential .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Address discrepancies through:

- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to rule out polymorphic variations .

- Assay Standardization : Use positive controls (e.g., fluoxetine for serotonin reuptake assays) and harmonize buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.